molecular formula C10H13BrN2O2S B572531 3-Bromo-5-(3-methylpyrrolidin-1-ylsulfonyl)pyridine CAS No. 1251249-14-5

3-Bromo-5-(3-methylpyrrolidin-1-ylsulfonyl)pyridine

Cat. No.: B572531
CAS No.: 1251249-14-5
M. Wt: 305.19
InChI Key: TYNXHZOOAVJIFJ-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methylpyrrolidin-1-ylsulfonyl)pyridine is an organic compound with the molecular formula C10H13BrN2O2S and a molecular weight of 305.19 g/mol This compound features a pyridine ring substituted with a bromine atom at the 3-position and a 3-methylpyrrolidin-1-ylsulfonyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-methylpyrrolidin-1-ylsulfonyl)pyridine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Sulfonylation: The brominated pyridine is then subjected to sulfonylation with 3-methylpyrrolidine and a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the 3-methylpyrrolidin-1-ylsulfonyl group at the 5-position of the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-methylpyrrolidin-1-ylsulfonyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new pyridine derivative with the amine substituent replacing the bromine atom.

Scientific Research Applications

3-Bromo-5-(3-methylpyrrolidin-1-ylsulfonyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-methylpyrrolidin-1-ylsulfonyl)pyridine depends on its specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The sulfonyl group can act as an electrophilic center, while the pyridine ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(3-methylpyrrolidin-1-ylsulfonyl)pyridine is unique due to the presence of both the bromine atom and the 3-methylpyrrolidin-1-ylsulfonyl group, which confer specific reactivity and potential applications not shared by its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

3-bromo-5-(3-methylpyrrolidin-1-yl)sulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2S/c1-8-2-3-13(7-8)16(14,15)10-4-9(11)5-12-6-10/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNXHZOOAVJIFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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